4,4'-Sulfonylbis(2-sulfobenzoic acid)
Description
4,4'-Sulfonylbis(2-sulfobenzoic acid) is a sulfonated aromatic compound characterized by a central sulfonyl (-SO₂-) group bridging two benzoic acid moieties, each substituted with a sulfonic acid (-SO₃H) group at the ortho position. For instance, 4,4′-Sulfonyldibenzoate (C₁₄H₈O₆S, average mass 304.272) represents the dianion form of a closely related structure . Such compounds are pivotal in polymer synthesis, catalysis, and pharmaceutical intermediates due to their strong acidity and capacity for hydrogen bonding .
Properties
CAS No. |
36945-14-9 |
|---|---|
Molecular Formula |
C14H10O12S3 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4-(4-carboxy-3-sulfophenyl)sulfonyl-2-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O12S3/c15-13(16)9-3-1-7(5-11(9)28(21,22)23)27(19,20)8-2-4-10(14(17)18)12(6-8)29(24,25)26/h1-6H,(H,15,16)(H,17,18)(H,21,22,23)(H,24,25,26) |
InChI Key |
OLTJGJDVHMYHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonylbis(2-sulfobenzoic acid) typically involves the reaction of o-sulfobenzoic anhydride with a sulfonyl chloride derivative. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2-sulfobenzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for sulfonylation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions include sulfone-containing compounds, sulfide derivatives, and substituted benzene derivatives. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
4,4’-Sulfonylbis(2-sulfobenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2-sulfobenzoic acid) involves its interaction with specific molecular targets. The sulfonyl and sulfobenzoic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Sulfonyl-Linked Benzoic Acid Derivatives
Table 1: Structural and Physical Properties
Key Observations :
- Electron-Withdrawing Effects: Nitro (-NO₂) and sulfonic acid (-SO₃H) groups enhance acidity and thermal stability compared to non-sulfonated analogs like 4-hydroxybenzoic acid (CAS 99-96-7) .
- Synthesis Methods : Sulfonyl-linked compounds are typically synthesized via reflux in acetic acid (e.g., symmetric dimaleamic acids, yields 22–39%) or using phosphorus pentoxide/methanesulfonic acid (PPMA) for polymer precursors .
- Toxicity: Sulfonylbis(2-aminophenol) derivatives are classified for acute oral toxicity (LD₅₀ 300–2000 mg/kg), while nitro-substituted analogs show biological activity in high-throughput toxicogenomic screens .
Table 2: Substituent Impact on Reactivity and Use
Notable Findings:
- Nitro vs. Sulfonic Acid Groups : Nitro-substituted derivatives exhibit higher reactivity in electrophilic substitutions but lower aqueous solubility compared to sulfonated analogs .
- Polymer Compatibility : Sulfonyldibenzoate reacts with diaryl ethers to form high-performance polymers with enhanced thermal resistance (>300°C decomposition) .
Table 3: Hazard Classification
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